REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12](=[O:13])[CH2:11][CH:10](C(O)=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:19]([CH2:22]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:31])C=CC=CC=1.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>>[CH2:1]([N:8]1[C:12](=[O:13])[CH2:11][CH:10]([NH:19][C:22](=[O:31])[O:45][C:41]([CH3:44])([CH3:43])[CH3:42])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1.38 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC(CC1=O)C(=O)O
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Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
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reactant
|
Smiles
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C(C)(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
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CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
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CUSTOM
|
Details
|
the tert-butyl alcohol was removed as an azeotrope with toluene as much as possible
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Type
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CUSTOM
|
Details
|
The residue was purified by a silica gel chromatography (eluent: ethyl acetate/hexane)
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Name
|
|
Type
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product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1=O)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |